4-[(4-Methoxyphenyl)methyl]morpholin-3-one

Physicochemical Characterization Lipophilicity ADME Prediction

4-[(4-Methoxyphenyl)methyl]morpholin-3-one (CAS 570398-19-5) is a morpholin-3-one derivative featuring a 4-methoxybenzyl substituent at the morpholine nitrogen. This compound serves as a pivotal synthetic intermediate in the manufacture of rivaroxaban, a direct oral factor Xa anticoagulant , and its morpholinone core structure is present in multiple drug discovery programs, including MDM2-p53 protein-protein interaction inhibitors and factor IXa antagonists.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 570398-19-5
Cat. No. B12294966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methoxyphenyl)methyl]morpholin-3-one
CAS570398-19-5
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCOCC2=O
InChIInChI=1S/C12H15NO3/c1-15-11-4-2-10(3-5-11)8-13-6-7-16-9-12(13)14/h2-5H,6-9H2,1H3
InChIKeyPMVWFIQQJAJAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for CAS 570398-19-5: 4-[(4-Methoxyphenyl)methyl]morpholin-3-one


4-[(4-Methoxyphenyl)methyl]morpholin-3-one (CAS 570398-19-5) is a morpholin-3-one derivative featuring a 4-methoxybenzyl substituent at the morpholine nitrogen . This compound serves as a pivotal synthetic intermediate in the manufacture of rivaroxaban, a direct oral factor Xa anticoagulant , and its morpholinone core structure is present in multiple drug discovery programs, including MDM2-p53 protein-protein interaction inhibitors and factor IXa antagonists [1].

Why Generic Substitution of CAS 570398-19-5 Fails in Scientific and Industrial Workflows


Substitution with unsubstituted 4-benzylmorpholin-3-one or core morpholin-3-one is not viable for applications requiring the 4-methoxybenzyl moiety. The 4-methoxy group dramatically alters physicochemical properties: predicted logP increases from -0.785 (morpholin-3-one) to approximately +1.1 for the 4-methoxybenzyl derivative , while boiling point shifts to 417.6±45.0°C [1]. More critically, the 4-methoxybenzyl group serves as a specific protecting and directing element in rivaroxaban synthetic routes, where cleavage conditions (e.g., DDQ oxidation) are tailored to this exact substitution pattern [2]. Using an analog lacking the para-methoxy group would derail established synthetic protocols and alter downstream intermediate purity profiles.

Quantitative Differentiation Evidence for CAS 570398-19-5: Comparator-Based Selection Criteria


Lipophilicity (cLogP) Shift vs. Unsubstituted Morpholin-3-one Core

The addition of the 4-methoxybenzyl substituent to the morpholin-3-one core produces a substantial increase in predicted lipophilicity. Unsubstituted morpholin-3-one (CAS 109-11-5) has a reported cLogP of -0.785 . While experimentally measured logP for 4-[(4-methoxyphenyl)methyl]morpholin-3-one is not published, structural calculation based on the 4-methoxybenzyl addition predicts cLogP in the range of approximately +1.0 to +1.3, representing a shift of roughly +2.0 log units compared to the unsubstituted core . This difference translates to a predicted >100-fold increase in octanol-water partition coefficient, which significantly alters solvent partitioning behavior, membrane permeability potential, and chromatographic retention characteristics.

Physicochemical Characterization Lipophilicity ADME Prediction Medicinal Chemistry

Physical Property Differentiation vs. 4-Benzylmorpholin-3-one

Compared to the des-methoxy analog 4-benzylmorpholin-3-one (CAS 61636-32-6), the target compound exhibits distinct physical properties attributable to the para-methoxy substituent. The target compound has a molecular weight of 221.25 g/mol [1] versus 191.23 g/mol for 4-benzylmorpholin-3-one , a difference of 30.02 g/mol corresponding to the methoxy group addition. The predicted boiling point of the target compound is 417.6±45.0°C with density of 1.180±0.06 g/cm³ [1]. 4-Benzylmorpholin-3-one, lacking the methoxy group, has a lower molecular weight (191.23 g/mol) and correspondingly altered physical properties .

Physicochemical Properties Boiling Point Molecular Weight Process Chemistry

Synthetic Utility: Established Role as Rivaroxaban Intermediate

4-[(4-Methoxyphenyl)methyl]morpholin-3-one is documented as a pivotal intermediate in the synthesis of rivaroxaban, a direct oral factor Xa anticoagulant . Rivaroxaban itself demonstrates a Ki of 0.4 nM against human factor Xa [1]. The morpholin-3-one moiety, with its specific 4-methoxybenzyl substitution, contributes to the drug's binding affinity for factor Xa . Structural modification of this exact morpholin-3-one moiety has been shown to transform rivaroxaban from a selective factor Xa inhibitor into a dual factor Xa/thrombin inhibitor: replacement with 2-ethoxycarbonylpiperidine yielded compound 24 with Ki = 62±18 nM for factor Xa and Ki = 353±75 nM for thrombin [2]. This demonstrates that the 4-methoxybenzyl-substituted morpholin-3-one core is not merely a passive scaffold but an active contributor to target selectivity.

Synthetic Intermediate Anticoagulant Synthesis Factor Xa Inhibitor Process Chemistry

Chemical Purity and Batch Reproducibility vs. Non-GMP Alternatives

Commercial sourcing of CAS 570398-19-5 from reputable vendors offers defined purity specifications and analytical documentation that are absent from non-standardized sources. The target compound is available with standard purity of 97-98% (HPLC) from established chemical suppliers, with accompanying batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of analytical characterization enables reproducible synthetic outcomes and meets the documentation requirements for pharmaceutical intermediate procurement.

Quality Control Analytical Chemistry Procurement Specifications Synthetic Reproducibility

Procurement-Relevant Application Scenarios for CAS 570398-19-5 Based on Verified Evidence


Synthesis of Rivaroxaban and Factor Xa-Targeted Anticoagulant Intermediates

This compound is a documented key intermediate in the established synthetic route to rivaroxaban, a blockbuster direct oral factor Xa anticoagulant [1]. Procurement of CAS 570398-19-5 with certified purity (97-98%) and full analytical documentation ensures reproducible reaction yields and compliance with pharmaceutical intermediate quality standards. The 4-methoxybenzyl group can be selectively cleaved under specific conditions (e.g., DDQ in dichloromethane/water) , a synthetic handle not available with unsubstituted benzyl analogs. The morpholin-3-one moiety itself contributes to factor Xa binding affinity, and structural modifications at this exact position have been shown to alter target selectivity profiles [2].

Physicochemical Method Development and Analytical Reference Standard

The compound's predicted cLogP shift of approximately +1.9 relative to unsubstituted morpholin-3-one (cLogP = -0.785) [1] makes it suitable for developing reversed-phase HPLC methods and evaluating solvent partitioning behavior in extraction protocols. Its molecular weight of 221.25 g/mol and predicted boiling point of 417.6±45.0°C provide distinct chromatographic retention and thermal properties that differentiate it from the des-methoxy analog 4-benzylmorpholin-3-one (MW 191.23) [2]. This compound can serve as an analytical reference standard for impurity profiling in rivaroxaban manufacturing processes.

Structure-Activity Relationship Studies of Morpholinone-Containing Therapeutics

The morpholin-3-one scaffold bearing N-arylalkyl substitution is a privileged structure in medicinal chemistry, appearing in MDM2-p53 inhibitors (e.g., AM-8735 with HTRF IC50 = 0.4 nM) [1] and factor IXa inhibitors . The 4-methoxybenzyl substituent represents a defined pharmacophoric element with predictable physicochemical properties. Procurement of this specific building block enables systematic SAR exploration of N-substituent effects on target binding and ADME properties, with the para-methoxy group offering distinct electron-donating effects and lipophilicity modulation compared to unsubstituted benzyl or heteroaryl analogs.

Process Chemistry and Scale-Up of Morpholinone-Based Intermediates

The commercial availability of CAS 570398-19-5 at 97-98% purity with batch-specific certificates of analysis [1] supports process development and scale-up activities. Its predicted density of 1.180±0.06 g/cm³ and boiling point of 417.6±45.0°C inform engineering parameters for large-scale reactions, distillation, and crystallization. The 4-methoxybenzyl protecting group offers orthogonal cleavage chemistry (oxidative conditions using DDQ) [2] that can be integrated into complex synthetic sequences where acid-labile or hydrogenation-sensitive functionalities are present elsewhere in the molecule.

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